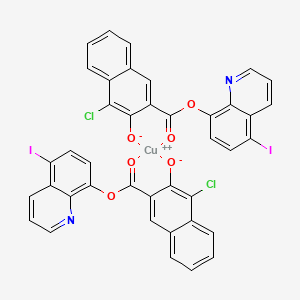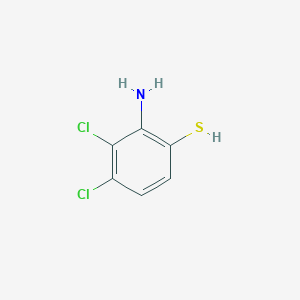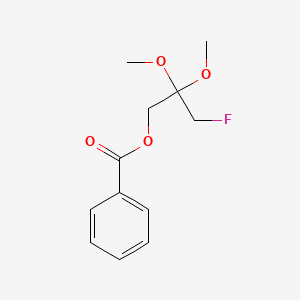
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate is a complex organic compound that features a copper ion coordinated with a naphthalene derivative. This compound is notable for its unique structure, which includes a quinoline moiety and an iodine substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate typically involves multiple steps, starting with the preparation of the naphthalene and quinoline derivatives. The key steps include:
Halogenation: Introduction of chlorine and iodine atoms into the respective aromatic rings.
Coupling Reaction: Formation of the naphthalene-quinoline linkage through a coupling reaction, often facilitated by a palladium catalyst.
Copper Coordination: The final step involves the coordination of the copper ion with the synthesized organic ligand under controlled conditions, such as in the presence of a base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: Reduction reactions can alter the oxidation state of the copper ion.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of copper, while substitution reactions can produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a precursor for other complex compounds.
Wirkmechanismus
The mechanism of action of Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate involves its interaction with molecular targets such as enzymes or cellular receptors. The copper ion plays a crucial role in mediating these interactions, often through redox reactions or coordination with biological molecules. The pathways involved can vary depending on the specific application, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper;1-chloro-3-(5-bromoquinolin-8-yl)oxycarbonylnaphthalen-2-olate
- Copper;1-chloro-3-(5-fluoroquinolin-8-yl)oxycarbonylnaphthalen-2-olate
- Copper;1-chloro-3-(5-methylquinolin-8-yl)oxycarbonylnaphthalen-2-olate
Uniqueness
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate is unique due to the presence of the iodine substituent, which can significantly influence its chemical reactivity and biological activity. The combination of the naphthalene and quinoline moieties also contributes to its distinct properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C40H20Cl2CuI2N2O6 |
|---|---|
Molekulargewicht |
1012.9 g/mol |
IUPAC-Name |
copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate |
InChI |
InChI=1S/2C20H11ClINO3.Cu/c2*21-17-12-5-2-1-4-11(12)10-14(19(17)24)20(25)26-16-8-7-15(22)13-6-3-9-23-18(13)16;/h2*1-10,24H;/q;;+2/p-2 |
InChI-Schlüssel |
INUUWRUIWPNJRZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Cl)[O-])C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4.C1=CC=C2C(=C1)C=C(C(=C2Cl)[O-])C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)

![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)






![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)
![7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]](/img/structure/B12832251.png)
